molecular formula C9H10O3 B14290536 Methyl 6-oxoocta-2,4,7-trienoate CAS No. 113811-32-8

Methyl 6-oxoocta-2,4,7-trienoate

Cat. No.: B14290536
CAS No.: 113811-32-8
M. Wt: 166.17 g/mol
InChI Key: NTIVYSNDDZJQFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-oxoocta-2,4,7-trienoate is an organic compound with the molecular formula C9H10O3 It is characterized by a conjugated system of double bonds and a keto group, making it an interesting subject for various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-oxoocta-2,4,7-trienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the condensation of methyl acetoacetate with a suitable aldehyde, followed by a series of dehydration and oxidation steps to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize catalysts to enhance reaction rates and yields. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-oxoocta-2,4,7-trienoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 6-oxoocta-2,4,7-trienoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-oxoocta-2,4,7-trienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, which can influence various biochemical processes. Its keto group can also form hydrogen bonds with biological molecules, affecting their structure and function .

Comparison with Similar Compounds

  • 2-Hydroxy-6-oxoocta-2,4,7-trienoate
  • 2-Hydroxy-6-oxo-octa-2,4-dienoate
  • 2-Methyl-3-oxoadipate

Comparison: Methyl 6-oxoocta-2,4,7-trienoate is unique due to its specific arrangement of double bonds and the presence of a methyl ester group. This structure imparts distinct chemical reactivity and physical properties compared to similar compounds. For instance, the presence of the methyl ester group can influence the compound’s solubility and reactivity in different solvents .

Properties

CAS No.

113811-32-8

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

methyl 6-oxoocta-2,4,7-trienoate

InChI

InChI=1S/C9H10O3/c1-3-8(10)6-4-5-7-9(11)12-2/h3-7H,1H2,2H3

InChI Key

NTIVYSNDDZJQFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C=CC=CC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.